![molecular formula C20H18N4O4S2 B2941081 1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide CAS No. 874806-77-6](/img/no-structure.png)

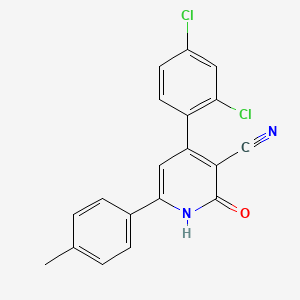

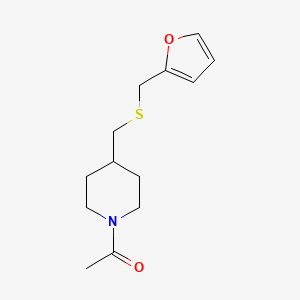

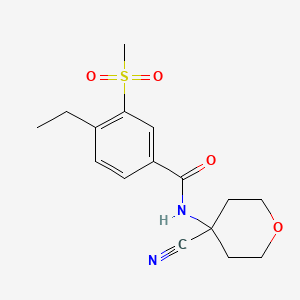

1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound . The molecule also contains a sulfonamide group, which is known for its various biological activities .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of similar compounds is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure of the compound can also be determined by X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and substitution reactions . The reactions are usually carried out under controlled conditions to ensure the formation of the desired product .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include molecular weight, XLogP3, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and complexity .科学的研究の応用

Synthesis and Antibacterial Activity

Synthesis Techniques : The compound is involved in the synthesis of diverse sulfonamide derivatives with a broad spectrum of biological activities. Studies have synthesized various sulfonamide derivatives to explore their antibacterial properties against different bacterial strains, demonstrating significant activities comparable to established antibiotics such as sulfamethoxazole and Norfloxacin (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000). Another research focused on creating novel heterocyclic compounds containing a sulfonamido moiety to act as antibacterial agents, resulting in compounds with high activity levels (Azab, Youssef, & El-Bordany, 2013).

Antibacterial Evaluation : The antibacterial evaluation of newly synthesized compounds containing the sulfonamide group has been a significant area of research. These compounds were tested for activity against various bacteria, including Gram-positive and Gram-negative strains, showing promising results in inhibiting bacterial growth (Krátký, Vinšová, Volková, Buchta, Trejtnar, & Stolaříková, 2012).

Anticancer and Radiosensitizing Properties

Anticancer Activity : Sulfonamide derivatives, including compounds related to the mentioned chemical structure, have been investigated for their potential anticancer properties. Research has been conducted on synthesizing novel sulfonamide derivatives to evaluate their anticancer activity, showing that certain derivatives exhibit higher activity than traditional chemotherapy drugs (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

Radiosensitizing Evaluation : In addition to anticancer activities, some sulfonamide derivatives have been evaluated for their ability to enhance the cell-killing effect of gamma-radiation, offering a potential approach for improving cancer treatment efficacy (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, such as enzymes, receptors, and biochemical pathways .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For instance, they may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways . For example, some thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pharmacokinetics

The presence of a prenyl chain in some compounds makes them more lipophilic, which plays an important role in their antioxidant activity and could potentially influence their pharmacokinetic properties .

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-(6-methylbenzo[d]thiazol-2-yl)aniline with 1,3-dimethyl-5-sulfonylurea in the presence of a suitable catalyst to form the intermediate. The intermediate is then subjected to cyclization with acetic anhydride to form the final product.", "Starting Materials": [ "4-(6-methylbenzo[d]thiazol-2-yl)aniline", "1,3-dimethyl-5-sulfonylurea", "Catalyst", "Acetic anhydride" ], "Reaction": [ "Step 1: 4-(6-methylbenzo[d]thiazol-2-yl)aniline is reacted with 1,3-dimethyl-5-sulfonylurea in the presence of a suitable catalyst to form the intermediate.", "Step 2: The intermediate is then subjected to cyclization with acetic anhydride to form the final product.", "Step 3: The final product is purified by recrystallization or column chromatography." ] } | |

CAS番号 |

874806-77-6 |

分子式 |

C20H18N4O4S2 |

分子量 |

442.51 |

IUPAC名 |

1,3-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,4-dioxopyrimidine-5-sulfonamide |

InChI |

InChI=1S/C20H18N4O4S2/c1-12-4-9-15-16(10-12)29-18(21-15)13-5-7-14(8-6-13)22-30(27,28)17-11-23(2)20(26)24(3)19(17)25/h4-11,22H,1-3H3 |

InChIキー |

BGZVLJYXUNNOKR-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=CN(C(=O)N(C4=O)C)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2941009.png)

![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-cyano-3-phenylprop-2-enamide](/img/structure/B2941014.png)

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2941016.png)

![1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one](/img/structure/B2941017.png)